Cas no 1490131-22-0 (2-(pyrimidin-4-yl)propanoic acid)

2-(Pyrimidin-4-yl)propanoic acid is a pyrimidine derivative with a propanoic acid substituent, offering versatility as a building block in pharmaceutical and agrochemical synthesis. Its structure combines a pyrimidine heterocycle, known for biological activity, with a carboxylic acid functional group, enabling further derivatization or coordination chemistry applications. The compound is particularly valuable in medicinal chemistry for designing kinase inhibitors or nucleoside analogs due to its resemblance to bioactive scaffolds. High purity grades ensure consistent performance in research and industrial applications. Its balanced lipophilicity and reactivity make it suitable for coupling reactions, metal complex formation, or as a precursor for more complex heterocyclic systems.
2-(pyrimidin-4-yl)propanoic acid structure
1490131-22-0 structure
Product name:2-(pyrimidin-4-yl)propanoic acid
CAS No:1490131-22-0
MF:C7H8N2O2
MW:152.150621414185
CID:5914978
PubChem ID:82417173

2-(pyrimidin-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrimidin-4-yl)propanoic acid
    • EN300-1840909
    • 1490131-22-0
    • Inchi: 1S/C7H8N2O2/c1-5(7(10)11)6-2-3-8-4-9-6/h2-5H,1H3,(H,10,11)
    • InChI Key: HPKUAJLOFBADQG-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1C=CN=CN=1)=O

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų
  • XLogP3: 0.3

2-(pyrimidin-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840909-0.25g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
0.25g
$1156.0 2023-09-19
Enamine
EN300-1840909-2.5g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
2.5g
$2464.0 2023-09-19
Enamine
EN300-1840909-1.0g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
1g
$1256.0 2023-06-02
Enamine
EN300-1840909-10.0g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
10g
$5405.0 2023-06-02
Enamine
EN300-1840909-0.05g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
0.05g
$1056.0 2023-09-19
Enamine
EN300-1840909-0.1g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
0.1g
$1106.0 2023-09-19
Enamine
EN300-1840909-0.5g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
0.5g
$1207.0 2023-09-19
Enamine
EN300-1840909-5.0g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
5g
$3645.0 2023-06-02
Enamine
EN300-1840909-10g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
10g
$5405.0 2023-09-19
Enamine
EN300-1840909-5g
2-(pyrimidin-4-yl)propanoic acid
1490131-22-0
5g
$3645.0 2023-09-19

Additional information on 2-(pyrimidin-4-yl)propanoic acid

2-(Pyrimidin-4-yl)propanoic Acid (CAS No. 1490131-22-0): A Comprehensive Overview

In the realm of pharmaceutical and chemical research, 2-(pyrimidin-4-yl)propanoic acid (CAS No. 1490131-22-0) has emerged as a compound of significant interest. This pyrimidine derivative is widely studied for its potential applications in drug discovery, agrochemicals, and material science. Its unique molecular structure, featuring a pyrimidine ring coupled with a propanoic acid moiety, makes it a versatile building block for synthesizing novel bioactive molecules. Researchers are particularly intrigued by its role in modulating enzymatic activity and its potential as a precursor for small-molecule inhibitors.

The growing demand for heterocyclic compounds in medicinal chemistry has propelled 2-(pyrimidin-4-yl)propanoic acid into the spotlight. Recent studies highlight its relevance in targeting kinase enzymes, which are critical in cancer therapy and inflammatory diseases. For instance, the compound's ability to interact with ATP-binding sites in kinases aligns with current trends in precision medicine and personalized therapeutics. This has led to increased searches for terms like "pyrimidine-based drug candidates" and "kinase inhibitor synthesis", reflecting its importance in modern pharmacology.

From a synthetic chemistry perspective, 2-(pyrimidin-4-yl)propanoic acid offers a robust platform for structure-activity relationship (SAR) studies. Its carboxylic acid group allows for easy derivatization, enabling researchers to explore modifications that enhance bioavailability or target specificity. This adaptability is particularly valuable in the context of fragment-based drug design (FBDD), a hot topic in AI-driven drug discovery. Searches for "SAR optimization techniques" and "FBDD strategies" often intersect with discussions about this compound, underscoring its utility in cutting-edge research.

Beyond pharmaceuticals, 2-(pyrimidin-4-yl)propanoic acid finds applications in agrochemical innovation. Its pyrimidine core is a common motif in herbicides and fungicides, driving interest in sustainable crop protection solutions. With the rise of green chemistry, researchers are investigating eco-friendly synthesis routes for such compounds, addressing queries like "biodegradable agrochemicals" and "low-toxicity crop treatments". This dual relevance in human health and agriculture amplifies its commercial and academic appeal.

Analytical characterization of 2-(pyrimidin-4-yl)propanoic acid relies on advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and structural validation, which are critical for regulatory compliance in drug development. The compound's stability under various pH conditions also makes it a candidate for formulation studies, another area garnering attention in pharmaceutical forums.

In summary, 2-(pyrimidin-4-yl)propanoic acid (CAS No. 1490131-22-0) exemplifies the intersection of chemistry and biology. Its multifaceted applications—from kinase inhibitors to agrochemicals—position it as a key player in solving contemporary challenges in health and sustainability. As research progresses, this compound will likely remain a focal point for scientists exploring the frontiers of molecular design and therapeutic innovation.

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